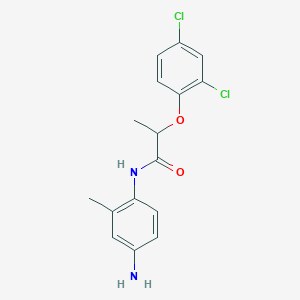

N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex aromatic amides containing multiple substituents. The primary structural framework consists of a propanamide backbone with two distinct aromatic ring systems connected through an ether linkage and an amide bond. The molecular formula is definitively established as C₁₆H₁₆Cl₂N₂O₂, indicating sixteen carbon atoms, sixteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms. The systematic name reflects the specific positioning of functional groups: the amino group occupies the 4-position of the methylphenyl ring, while the methyl substituent is located at the 2-position of the same aromatic system.

The compound's systematic identification reveals a molecular weight of 339.2 grams per mole, consistent with the elemental composition and structural complexity. The nomenclature specifically designates the dichlorophenoxy moiety as bearing chlorine substituents at the 2- and 4-positions of the phenoxy ring, creating a distinctive substitution pattern that influences both chemical reactivity and physical properties. The propanamide chain serves as the central connecting unit between the dichlorophenoxy and aminomethylphenyl components, establishing the overall molecular architecture. This systematic approach to nomenclature ensures unambiguous identification and facilitates accurate communication within the scientific community regarding this specific structural variant.

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O2/c1-9-7-12(19)4-5-14(9)20-16(21)10(2)22-15-6-3-11(17)8-13(15)18/h3-8,10H,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNVJMDHZKRWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, which include an amino group, a dichlorophenoxy moiety, and a propanamide backbone. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₆H₁₆Cl₂N₂O₂

- Molecular Weight : 339.22 g/mol

- CAS Number : 1020057-20-8

The biological activity of this compound is believed to involve interactions with various molecular targets in biological systems. It may modulate several signaling pathways and inhibit specific enzyme activities:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer progression and inflammation.

- Receptor Interaction : It may interact with receptors that play a role in cellular signaling, potentially influencing cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A-431 (Skin Cancer) | 1.98 ± 1.22 | Cytotoxicity observed |

| HT29 (Colon Cancer) | 1.61 ± 1.92 | Significant growth inhibition |

| MCF-7 (Breast Cancer) | 23.30 ± 0.35 | Moderate cytotoxicity |

Studies have demonstrated that the compound's structure allows for effective binding to target proteins involved in tumor growth regulation, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <10 µg/mL |

| Escherichia coli | <20 µg/mL |

These findings indicate potential utility in treating infections caused by resistant bacterial strains .

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized analogs of this compound and evaluated their anticancer properties. The study found that modifications to the dichlorophenoxy group significantly influenced the anticancer activity, highlighting the importance of structure-activity relationships (SAR) in drug development .

Case Study 2: Enzyme Inhibition

A separate investigation focused on the compound's ability to inhibit specific enzymes related to cancer metastasis. Results showed that this compound effectively reduced enzyme activity by up to 70%, suggesting its potential as a therapeutic agent in cancer treatment .

Scientific Research Applications

Agricultural Applications

N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide has been investigated for its herbicidal properties. It acts as a plant growth regulator and has shown effectiveness in controlling unwanted phytopathogenic microorganisms. This compound's mechanism involves inhibiting specific enzymes crucial for plant growth, thereby preventing the proliferation of weeds and pests.

- Case Study : Research indicates that derivatives of this compound can significantly reduce the growth of various weed species when applied at specific concentrations. The compound's efficacy is attributed to its ability to disrupt the hormonal balance in plants, leading to stunted growth or death of target species .

Pharmaceutical Applications

In the pharmaceutical realm, this compound is being explored for its potential therapeutic effects. Its structural similarity to known drug molecules positions it as a candidate for drug development aimed at treating various diseases.

- Mechanism of Action : The compound may interact with biological targets such as enzymes or receptors involved in disease pathways. Preliminary studies suggest potential antimicrobial and anticancer activities, making it a subject of interest for further pharmacological research .

Biochemical Research

This compound is utilized in biochemical assays and research settings. Its properties make it suitable for studying enzyme inhibition and receptor binding assays.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications on the Aromatic Amine Group

Table 1: Substituent Variations on the Phenyl Ring

Key Observations :

Variations in the Propanamide Chain

Table 2: Chain Length and Functional Group Modifications

Key Observations :

Stereochemical Considerations

Table 3: Impact of Stereochemistry

Key Observations :

Functional Group Replacements

Table 4: Alternative Functional Moieties

Q & A

Q. What are the optimal synthetic routes for N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, analogous compounds (e.g., N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide) are synthesized via nucleophilic substitution or amidation, with yields ranging from 75% to 84% depending on catalysts and solvents . Key variables include temperature control (e.g., reflux in THF) and stoichiometric ratios of intermediates. Optimization can be guided by kinetic studies and HPLC monitoring of reaction progress.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

- Methodological Answer :

- 13C NMR : Look for peaks corresponding to the dichlorophenoxy group (δ 110–125 ppm) and the propanamide backbone (δ 170–175 ppm for carbonyl) .

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns (e.g., loss of Cl or NH2 groups).

- IR Spectroscopy : Identify amide N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure (H313/H333 hazards) .

- Conduct reactions in fume hoods to mitigate inhalation risks (P305+P351+P338) .

- Store in airtight containers away from ignition sources (P210) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searches) guide the design of novel derivatives or improve synthetic efficiency?

- Methodological Answer : Quantum chemical calculations (e.g., using Gaussian or ORCA) can model transition states for amide bond formation or predict regioselectivity in dichlorophenoxy substitutions. For example, ICReDD’s approach integrates computational reaction path searches with experimental validation to reduce trial-and-error cycles . Pair these with molecular docking to assess bioactivity potential .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or impurity peaks)?

- Methodological Answer :

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., unreacted intermediates or hydrolysis products). Adjust purification steps (e.g., column chromatography with gradient elution) .

- Dynamic Effects in NMR : Variable-temperature NMR can clarify conformational exchange broadening. For example, hindered rotation in the propanamide group may cause splitting .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Process Control : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progression in real time .

- Reactor Design : Optimize mixing efficiency (e.g., using continuous flow reactors) to manage exothermic amidation steps .

- Solvent Selection : Replace low-boiling solvents (e.g., THF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve scalability .

Q. How can researchers mitigate the impact of hygroscopicity or instability during storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.